4-Butoxy-2,5-difluorophenylboronic acid
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Description
4-Butoxy-2,5-difluorophenylboronic acid is a chemical compound with the molecular formula C10H13BF2O3 . It has a molecular weight of 230.02 . It is a solid in physical form .
Molecular Structure Analysis
The InChI code for 4-Butoxy-2,5-difluorophenylboronic acid is 1S/C10H13BF2O3/c1-2-3-4-16-10-6-8(12)7(11(14)15)5-9(10)13/h5-6,14-15H,2-4H2,1H3 .Chemical Reactions Analysis
Boronic acids, including 4-Butoxy-2,5-difluorophenylboronic acid, are highly valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling reactions , which are among the most widely-applied transition metal catalyzed carbon–carbon bond forming reactions .Physical And Chemical Properties Analysis
4-Butoxy-2,5-difluorophenylboronic acid is a solid . It has a molecular weight of 230.02 and a molecular formula of C10H13BF2O3 .Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed . Safety measures include avoiding dust formation, avoiding breathing dust/fume/gas/mist/vapors/spray, and using personal protective equipment .
Mechanism of Action
Target of Action
The primary target of 4-Butoxy-2,5-difluorophenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the SM coupling reaction, the 4-Butoxy-2,5-difluorophenylboronic acid interacts with its target, the palladium catalyst, through two key processes: oxidative addition and transmetalation .
In oxidative addition, the palladium catalyst becomes oxidized through its donation of electrons to form a new Pd–C bond with formally electrophilic organic groups .
In transmetalation, the boronic acid, which is a formally nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The SM coupling reaction is the primary biochemical pathway affected by 4-Butoxy-2,5-difluorophenylboronic acid . This reaction allows for the formation of carbon–carbon bonds under mild and functional group tolerant conditions .
Pharmacokinetics
The compound’s stability and readiness for preparation make it a generally environmentally benign organoboron reagent .
Result of Action
The result of the action of 4-Butoxy-2,5-difluorophenylboronic acid is the formation of new carbon–carbon bonds via the SM coupling reaction . This reaction is a key step in many synthetic processes, enabling the creation of complex organic compounds .
properties
IUPAC Name |
(4-butoxy-2,5-difluorophenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BF2O3/c1-2-3-4-16-10-6-8(12)7(11(14)15)5-9(10)13/h5-6,14-15H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJMVJPFYVGCLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)OCCCC)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BF2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butoxy-2,5-difluorophenylboronic acid |
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